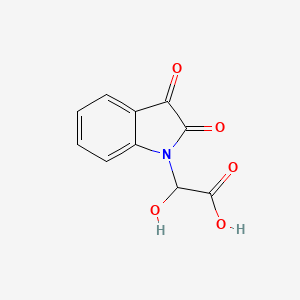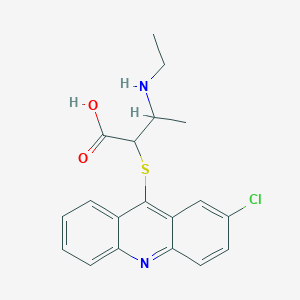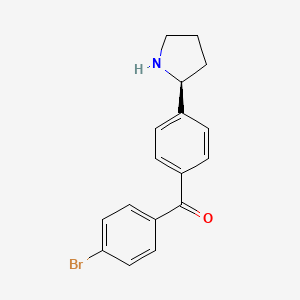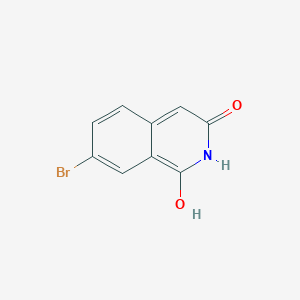![molecular formula C7H4N2O4 B13114241 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-cyanopyridine with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridine derivatives, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-b]pyridine: Lacks the hydroxy and carboxylic acid groups, making it less reactive in certain chemical reactions.
7-Hydroxyisoxazolo[4,5-b]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
3-Carboxyisoxazolo[4,5-b]pyridine: Lacks the hydroxy group, impacting its hydrogen bonding capabilities.
Uniqueness
7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid is unique due to the presence of both hydroxy and carboxylic acid groups, which enhance its reactivity and ability to form various derivatives. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H4N2O4 |
|---|---|
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
7-oxo-4H-[1,2]oxazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4N2O4/c10-3-1-2-8-4-5(7(11)12)9-13-6(3)4/h1-2H,(H,8,10)(H,11,12) |
Clé InChI |
ZKKVYVXECDVAKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C1=O)ON=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




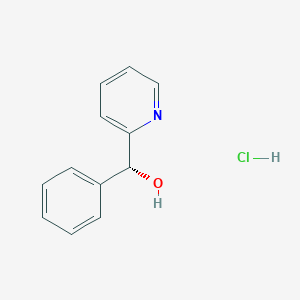
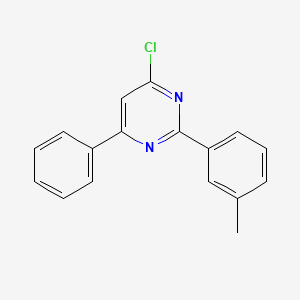
![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
